molecular formula C19H18N2O B1197831 2-Phenyl-1,3-di(4-pyridyl)-2-propanol CAS No. 3337-46-0

2-Phenyl-1,3-di(4-pyridyl)-2-propanol

Cat. No.: B1197831
CAS No.: 3337-46-0
M. Wt: 290.4 g/mol
InChI Key: PMIZVHLBVOKZLZ-UHFFFAOYSA-N
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Description

2-Phenyl-1,3-di(4-pyridyl)-2-propanol (CID: 192779) is a prochiral organic compound with the molecular formula C19H18N2O. It has been identified in pharmacological research as a substrate for studying stereoselective metabolic pathways (Drug Metab Dispos. 1978 Nov-Dec;6(6):647-53). The compound is metabolized to a chiral N-oxide metabolite, specifically identified as 2-phenyl-1-(4-pyridyl)-3-(4-pyridyl-1-oxide)-2-propanol. This metabolic N-oxidation has been demonstrated in vivo in rats, dogs, and humans, and in vitro with the 9000 g supernatant fraction of rat liver. The reaction is fortified with an NADPH generating system and is inducible by phenobarbital, indicating that it is mediated by the cytochrome P-450 mixed-function oxidase system. The metabolism in dogs was found to be highly stereoselective, producing only the levorotatory enantiomer of the N-oxide metabolite. This makes this compound a valuable tool for researchers investigating the stereochemical aspects of the metabolism of prochiral drugs and the N-oxidation pathway of pyridyl compounds. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3337-46-0

Molecular Formula

C19H18N2O

Molecular Weight

290.4 g/mol

IUPAC Name

2-phenyl-1,3-dipyridin-4-ylpropan-2-ol

InChI

InChI=1S/C19H18N2O/c22-19(18-4-2-1-3-5-18,14-16-6-10-20-11-7-16)15-17-8-12-21-13-9-17/h1-13,22H,14-15H2

InChI Key

PMIZVHLBVOKZLZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CC2=CC=NC=C2)(CC3=CC=NC=C3)O

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CC=NC=C2)(CC3=CC=NC=C3)O

Other CAS No.

3337-46-0

Synonyms

2-phenyl-1,3-di(4-pyridyl)-2-propanol

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Phenyl 1,3 Di 4 Pyridyl 2 Propanol

Development of Synthetic Pathways to 2-Phenyl-1,3-di(4-pyridyl)-2-propanol

The principal synthetic routes toward this compound rely on the nucleophilic addition of a pyridyl-containing carbanion to an appropriate ester.

The synthesis of this compound has been successfully achieved using both organolithium and Grignard reagents. acs.org These reagents act as potent nucleophiles, capable of attacking the electrophilic carbonyl carbon of esters. mnstate.edulibretexts.org

One established method involves the reaction of 4-picolyllithium, generated from 4-picoline and phenyllithium (B1222949), with phenyl acetate (B1210297). acs.org In this reaction, two equivalents of the organolithium reagent are required. The first equivalent adds to the ester to form an intermediate ketone, 1,3-di(4-pyridyl)-2-propanone, which is then attacked by a second equivalent of 4-picolyllithium to yield the desired tertiary alcohol after an acidic workup. acs.orgmnstate.edu

An alternative approach utilizes a Grignard reagent, 4-picolylmagnesium chloride, which is reacted with ethyl phenylacetate (B1230308). acs.org Similar to the organolithium route, this reaction proceeds through the formation of the same ketone intermediate, ultimately leading to this compound. acs.org Organometallic reagents are typically formed by the reaction of an alkyl or aryl halide with a metal like lithium or magnesium in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). mnstate.edulibretexts.org

Reagent TypeOrganometallic ReagentEster SubstrateReported YieldReference
Organolithium4-PicolyllithiumPhenyl Acetate30% acs.org
Grignard4-Picolylmagnesium ChlorideEthyl Phenylacetate16% acs.org

The yield of this compound is sensitive to the choice of reagents and reaction conditions. Research has shown that the organolithium approach using 4-picolyllithium and phenyl acetate provides a higher yield (30%) compared to the Grignard method with 4-picolylmagnesium chloride and ethyl phenylacetate (16%). acs.org

The stoichiometry of the reagents is critical. The reaction mechanism requires two equivalents of the organometallic reagent for every one equivalent of the ester. The first equivalent performs the initial nucleophilic acyl substitution to form the intermediate ketone, and the second equivalent performs a nucleophilic addition to the newly formed ketone. acs.orgmnstate.edu The use of anhydrous solvents is essential, as organometallic reagents are strong bases that react readily with water, which would quench the reagent and prevent the desired reaction from occurring. mnstate.edulibretexts.org Purification of the final product is typically achieved through recrystallization. acs.orglibretexts.org

The synthesis of this compound is a classic example of a one-pot, multi-step synthesis where an intermediate is formed and consumed in the same reaction vessel. acs.orgazom.com The key intermediate in these syntheses is 1,3-di(4-pyridyl)-2-propanone. acs.org

Formation of the Organometallic Reagent : 4-picoline is deprotonated by a strong base like phenyllithium to form 4-picolyllithium. acs.org

First Nucleophilic Addition : The 4-picolyllithium attacks the carbonyl of the phenyl or ethyl acetate.

Elimination : The tetrahedral intermediate collapses, eliminating the phenoxide or ethoxide leaving group to form the ketone, 1,3-di(4-pyridyl)-2-propanone. This intermediate is more reactive than the starting ester. mnstate.edu

Second Nucleophilic Addition : A second molecule of 4-picolyllithium attacks the ketone carbonyl, forming a tertiary alkoxide.

Protonation : The alkoxide is protonated during aqueous acidic workup (e.g., with hydrochloric acid) to yield the final product, this compound. acs.orglibretexts.org

This type of sequential reaction strategy, where multiple transformations occur in a single continuous process, is a valuable tool in organic synthesis for building molecular complexity efficiently. flinders.edu.ausyrris.jp

Derivatization and Analog Synthesis of Pyridyl-Substituted Propanols

The core structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a wide array of structural analogs.

The synthesis of analogs with substituents on the aromatic rings can be achieved by using appropriately modified starting materials. For instance, substituted phenylacetates or substituted benzophenones could be used in Grignard or organolithium reactions to introduce functionality onto the phenyl ring of the final product. mnstate.edumdpi.com

Similarly, modifications to the pyridyl rings can be accomplished by starting with substituted 4-picolines. A variety of substituted pyridines can be synthesized through methods like cross-coupling reactions or ring-cleavage strategies of larger heterocyclic systems, which could then be converted into the necessary picoline precursors. nih.govnih.gov For example, functional groups such as methyl or bromo have been incorporated into phenyl-pyridyl frameworks using condensation and cross-coupling reactions. mdpi.com

Target MoietySynthetic StrategyExample PrecursorsReference
Phenyl RingUse of substituted esters/ketonesSubstituted Phenylacetates, Substituted Benzophenones mnstate.edumdpi.com
Pyridyl RingUse of substituted picolines2-Acetyl-6-methyl-pyridine, 2-Amino-5-bromobenzophenone mdpi.com
Pyridyl RingCross-coupling reactionsHalogenated pyridines and boronic acids nih.gov
Pyridyl RingRemodeling of (Aza)indole skeletonsN-substituted 3-formyl (aza)indoles and β-ketoesters nih.gov

The central carbon atom in this compound is a prochiral center, and its conversion to a chiral center would result in enantiomeric forms of various analogs. The synthesis of specific stereoisomers, or enantioselective synthesis, is a significant goal in modern chemistry. acs.org

While the direct asymmetric synthesis of this compound is not prominently documented, stereocontrol could potentially be achieved by modifying the synthetic route. One plausible strategy involves the asymmetric reduction of the ketone intermediate, 1,3-di(4-pyridyl)-2-propanone. The enantioselective reduction of ketimines containing pyridyl groups has been successfully carried out using manganese-catalyzed asymmetric transfer hydrogenation. acs.org A similar catalytic system could hypothetically be applied to the ketone intermediate to produce a chiral alcohol. This approach would create a chiral secondary alcohol, an analog of the parent tertiary alcohol structure.

Another strategy could involve the use of chiral auxiliaries or catalysts during the Grignard or organolithium addition steps, although this can be challenging. The development of such methods is crucial for accessing optically active pyridyl-substituted propanols, which are important scaffolds in medicinal chemistry. acs.org

Exploration of Chemical Reactivity and Selectivity

The presence of multiple reactive sites—the tertiary hydroxyl group and two pyridyl nitrogen atoms—in this compound allows for a rich and varied chemical reactivity. The strategic manipulation of reaction conditions can facilitate selective transformations at either the propanol (B110389) core or the peripheral nitrogen centers.

Regioselective and Chemoselective Transformations of the Propanol Moiety

The tertiary nature of the alcohol group in this compound significantly influences its reactivity. Generally, tertiary alcohols are resistant to oxidation under mild conditions that would readily convert primary and secondary alcohols to aldehydes, ketones, or carboxylic acids. mdpi.comnih.gov This inherent stability allows for selective reactions to occur at other sites within the molecule without affecting the hydroxyl group.

However, under more forcing conditions, transformations involving the hydroxyl group can be achieved. One common strategy to enhance the reactivity of the alcohol is to convert the hydroxyl group into a better leaving group, such as a tosylate. libretexts.org This transformation is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270). libretexts.org The resulting tosylate is a versatile intermediate for subsequent nucleophilic substitution or elimination reactions.

Dehydration of tertiary alcohols, typically an acid-catalyzed E1 reaction, can lead to the formation of alkenes. libretexts.org For this compound, this would likely proceed through a tertiary carbocation intermediate stabilized by the adjacent phenyl group. The regioselectivity of the elimination would determine the position of the resulting double bond. Another method for the dehydration of tertiary alcohols involves the use of reagents like phosphorus oxychloride (POCl₃) in pyridine, which proceeds via an E2 mechanism under milder, basic conditions. libretexts.org

The table below summarizes potential regioselective and chemoselective transformations of the propanol moiety based on established reactivity principles of tertiary alcohols.

Transformation Reagent(s) and Conditions Potential Product(s) Selectivity Principle
Tosylation p-Toluenesulfonyl chloride (TsCl), Pyridine2-Phenyl-2-(tosyloxy)-1,3-di(4-pyridyl)propaneChemoselective conversion of the -OH group to a good leaving group.
Dehydration (E1) Strong acid (e.g., H₂SO₄), HeatMixture of isomeric alkenesFormation of the most stable alkene via a tertiary carbocation intermediate (Zaitsev's rule).
Dehydration (E2) Phosphorus oxychloride (POCl₃), PyridineIsomeric alkenesRegioselectivity dependent on the accessibility of anti-periplanar protons.
Resistance to Mild Oxidation Pyridinium (B92312) chlorochromate (PCC), CrO₃No reactionTertiary alcohols lack a hydrogen atom on the carbinol carbon, preventing oxidation without C-C bond cleavage. nih.gov

Reactions Involving Pyridyl Nitrogen Centers

The nitrogen atoms of the two 4-pyridyl groups in this compound are basic and nucleophilic, making them susceptible to reactions with electrophiles.

N-Alkylation and Quaternization: The pyridyl nitrogens can readily undergo N-alkylation with alkyl halides to form pyridinium salts. rsc.org The reaction of 1,3-di(4-pyridyl)propane with alkyl bromides has been shown to proceed via a second-order rate law, indicating that the quaternization of the second pyridyl group is not significantly hindered by the first. rsc.org This suggests that this compound could potentially be di-alkylated to form a dicationic species. The choice of the alkylating agent and reaction conditions can influence whether mono- or di-alkylation occurs.

N-Oxidation: The pyridyl nitrogen atoms can be oxidized to form N-oxides using various oxidizing agents such as hydrogen peroxide or peroxy acids. organic-chemistry.org Pyridine N-oxides are versatile intermediates in organic synthesis, as the N-oxide group can activate the pyridine ring for both nucleophilic and electrophilic substitution at different positions. scripps.edu The presence of two pyridyl groups in the target molecule raises the possibility of selective mono- or di-N-oxidation depending on the stoichiometry of the oxidant used.

The following table outlines potential reactions at the pyridyl nitrogen centers.

Transformation Reagent(s) and Conditions Potential Product(s) Selectivity Principle
Mono-N-Alkylation 1 equivalent of Alkyl halide (e.g., CH₃I)Mono-quaternized pyridinium saltStatistical mixture or potential for slight selectivity based on steric factors.
Di-N-Alkylation Excess Alkyl halide (e.g., CH₃I)Di-quaternized pyridinium saltBoth nitrogen centers are available for reaction. rsc.org
Mono-N-Oxidation 1 equivalent of Oxidizing agent (e.g., m-CPBA)Mono-N-oxide derivativeStatistical formation, with the potential for electronic effects from the rest of the molecule influencing reactivity.
Di-N-Oxidation Excess Oxidizing agent (e.g., m-CPBA)Di-N-oxide derivativeBoth nitrogen centers are susceptible to oxidation. organic-chemistry.org

Advanced Structural Analysis and Conformational Landscapes of 2 Phenyl 1,3 Di 4 Pyridyl 2 Propanol

Crystallographic Investigations and Solid-State Arrangement

The solid-state structure of a molecule is fundamental to understanding its physical properties and potential applications. This is typically determined through X-ray crystallography.

A single-crystal X-ray diffraction study would provide definitive proof of the molecular structure of 2-Phenyl-1,3-di(4-pyridyl)-2-propanol. This analysis would determine key crystallographic parameters such as the crystal system, space group, and unit cell dimensions. It would also reveal the precise three-dimensional arrangement of the atoms, including bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the solid state. However, at present, no published crystallographic data for this specific compound is available in the public domain, including the Cambridge Crystallographic Data Centre (CCDC). A product listing from Sigma-Aldrich for the compound (CAS 3337-46-0) explicitly states that analytical data is not collected for it. sigmaaldrich.com

In the crystalline lattice, molecules of this compound would be held together by a network of non-covalent interactions. A detailed crystallographic analysis would allow for the identification and characterization of these forces. Given the molecule's structure, the following interactions would be anticipated:

Hydrogen Bonding: The tertiary alcohol group (-OH) is a classic hydrogen bond donor. It would likely form strong hydrogen bonds with the nitrogen atoms of the pyridyl rings of adjacent molecules (O-H···N), a common and stabilizing interaction in pyridyl alcohols.

π-Stacking: The presence of a phenyl ring and two pyridyl rings creates opportunities for π-π stacking interactions. These would involve the face-to-face or offset stacking of the aromatic rings, contributing significantly to the crystal packing and stability.

C-H···π Interactions: In these interactions, a C-H bond acts as a weak donor to the electron-rich π-system of an aromatic ring. The numerous C-H bonds of the phenyl and pyridyl rings could interact with the faces of neighboring aromatic systems, further stabilizing the three-dimensional architecture.

Without a solved crystal structure, the specific geometry and prevalence of these interactions for this compound remain hypothetical. Studies on related structures, such as 2-aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] google.comchemicalbook.comthiazin-4-ones, confirm the importance of C—H⋯O, C—H⋯N, and π–π stacking interactions in consolidating their crystal structures. researchgate.netiucr.org

Polymorphism, the ability of a substance to crystallize into different solid-state forms, is a critical phenomenon in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. Pyridine-based alcohols are known to form various coordination complexes and exhibit diverse structural properties, suggesting that polymorphism could be a factor for compounds like this compound. google.com

The crystallization process itself, including the choice of solvent, can influence which polymorphic form is obtained. For instance, studies on the cocrystallization of liquid phenylpropanol derivatives have shown that different crystal systems can emerge depending on the specific molecule, highlighting the sensitivity of the crystallization process for this class of compounds. rsc.org Research into other organic molecules has demonstrated that solvents can be incorporated into the crystal lattice or can inhibit the formation of a stable polymorph, leading to the isolation of metastable forms. This illustrates that the crystallization of pyridyl alcohols can be a complex process influenced by subtle changes in experimental conditions.

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are essential for confirming the identity and elucidating the structural details of a molecule, particularly in solution.

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule.

¹H NMR: A proton NMR spectrum of this compound would be expected to show distinct signals for the protons on the phenyl and pyridyl rings. The aromatic region would likely be complex due to the overlapping signals. The two methylene (B1212753) groups (-CH₂) adjacent to the pyridyl rings would likely appear as a singlet or a set of doublets, depending on their magnetic equivalence. A signal for the hydroxyl (-OH) proton would also be present, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR: The carbon NMR spectrum would provide complementary information, showing distinct signals for each unique carbon atom. Key signals would include those for the quaternary carbon bearing the hydroxyl group, the methylene carbons, and the various carbons of the three aromatic rings.

While specific, assigned NMR data for this compound is not available in the searched literature, spectra for related fragments like 2-phenylpyridine (B120327) and 2-phenyl-2-propanol (B165765) are well-documented. chemicalbook.comrsc.org This data could serve as a reference for predicting the chemical shifts in the target molecule.

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and bonding.

FT-IR (Fourier-Transform Infrared) Spectroscopy: An FT-IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibration of the alcohol group, indicative of hydrogen bonding. C-H stretching vibrations for the aromatic rings would appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridyl and phenyl rings would be observed in the 1400-1600 cm⁻¹ region.

FT-Raman Spectroscopy: FT-Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings.

Detailed vibrational analysis, often supported by Density Functional Theory (DFT) calculations, allows for the assignment of specific vibrational modes to observed spectral bands. Such analysis has been performed for related molecules like 2-phenyl-1-propanol, but not for the title compound. researchgate.net This type of analysis provides deep insight into the molecule's force fields and bond characteristics.

Theoretical and Computational Studies of Molecular Structure and Reactivity

Computational chemistry offers powerful tools to predict and understand the behavior of molecules at an atomic level. For a molecule with the structural complexity of this compound, featuring multiple rotatable bonds and aromatic systems, these methods are invaluable for exploring its three-dimensional structure, stability, and chemical reactivity.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for optimizing molecular geometries and calculating electronic properties. mdpi.comnih.gov For this compound, a DFT study would begin with the optimization of its geometry to find the lowest energy arrangement of its atoms. This process involves calculating the forces on each atom and adjusting their positions until a stable structure, or a minimum on the potential energy surface, is located.

A typical DFT calculation, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, would yield key geometric parameters. researchgate.net While specific data for the title compound is not published, illustrative values for bond lengths and angles can be hypothesized based on known molecular structures and principles of chemistry.

ParameterDescriptionIllustrative Predicted Value
C-C (phenyl)Carbon-carbon bond length in the phenyl ring~1.39 Å
C-C (pyridyl)Carbon-carbon bond length in the pyridyl rings~1.39 Å
C-N (pyridyl)Carbon-nitrogen bond length in the pyridyl rings~1.34 Å
C-O (alcohol)Carbon-oxygen bond length of the hydroxyl group~1.43 Å
C-C-C (propanol backbone)Bond angle along the propanol (B110389) backbone~109.5°
Dihedral Angle (Py-C-C-Py)Torsional angle between the two pyridyl groupsVariable (see Conformational Analysis)

Beyond geometric parameters, DFT calculations provide insights into the electronic structure, such as the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map would highlight regions of positive and negative potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack. For this compound, the nitrogen atoms of the pyridyl rings and the oxygen atom of the hydroxyl group are expected to be regions of negative electrostatic potential. mdpi.com

A systematic conformational search would involve rotating the molecule around its flexible bonds, such as the C-C bonds connecting the pyridyl and phenyl groups to the central propanol backbone. For each generated conformer, an energy minimization calculation is performed to find the nearest local energy minimum. nih.gov This process helps to identify the most stable conformers, which are those with the lowest relative energies.

The conformational landscape of this compound is expected to be complex due to the steric hindrance between the bulky phenyl and pyridyl groups. The relative orientations of these rings will define the different stable conformers. An illustrative table of potential conformers and their relative energies is presented below. It is important to note that without specific experimental or computational data, these values are hypothetical.

ConformerDescription of OrientationIllustrative Relative Energy (kcal/mol)Illustrative Population (%)
1 (Global Minimum)Staggered arrangement of phenyl and pyridyl groups to minimize steric clash.0.00~60%
2Slightly eclipsed orientation of one pyridyl group with the phenyl group.1.5~25%
3Different staggered arrangement with altered pyridyl orientations.2.1~10%
4More eclipsed conformation with higher steric strain.3.5~5%

The energy barriers between these conformers can also be calculated to understand the dynamics of their interconversion. nih.gov

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. wikipedia.orglibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.com The energy and localization of these orbitals are key determinants of a molecule's chemical behavior.

For this compound, a DFT calculation would provide the energies and spatial distributions of the HOMO and LUMO. The HOMO represents the ability to donate electrons and is associated with nucleophilic character, while the LUMO represents the ability to accept electrons and corresponds to electrophilic character. libretexts.org

The HOMO is likely to be localized on the electron-rich phenyl and pyridyl rings, as well as the oxygen atom of the hydroxyl group. The LUMO, conversely, is expected to be distributed over the aromatic ring systems. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive.

An illustrative table of FMO properties for this compound is provided below. These values are hypothetical and serve to demonstrate the type of data obtained from such an analysis.

ParameterDescriptionIllustrative Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.2
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.5
HOMO-LUMO Gap (ΔE)Energy difference between LUMO and HOMO4.7

By analyzing the FMOs, predictions can be made about how this compound would interact with other reagents. For instance, in a reaction with an electrophile, the attack would most likely occur at the sites where the HOMO is most dense. Conversely, a nucleophile would likely attack at regions where the LUMO is localized.

Coordination Chemistry and Supramolecular Assembly with 2 Phenyl 1,3 Di 4 Pyridyl 2 Propanol

Coordination Modes and Ligand Properties of 2-Phenyl-1,3-di(4-pyridyl)-2-propanol

The unique structural characteristics of this compound, featuring two pyridyl nitrogen donors, a central hydroxyl group, and a bulky phenyl substituent, dictate its diverse coordination behavior and properties as a ligand in supramolecular chemistry.

Metal Ion Coordination through Pyridyl Nitrogen Donors

The primary coordination sites of this compound are the nitrogen atoms of its two pyridyl rings. These nitrogen atoms act as Lewis basic donor sites, readily coordinating to a wide range of transition metal ions. Typically, the ligand utilizes both pyridyl groups to bridge two different metal centers, functioning as a bidentate linker. This bridging capability is fundamental to the formation of extended one-, two-, or three-dimensional structures.

In coordination polymers, the ligand connects metal ions or metal clusters, propagating the network. The geometry of the ligand, with the two pyridyl groups oriented at an angle relative to each other due to the central sp³-hybridized carbon, predisposes it to form zigzag chains or angular nodes in higher-dimensional networks. This contrasts with linear dipyridyl ligands which tend to form straight bridges. The coordination of the pyridyl groups is a well-established strategy in designing coordination polymers and MOFs, with the predictability of the metal-pyridine bond facilitating rational design.

Role of the Hydroxyl Group in Chelation and Bridging Coordination

The tertiary alcohol (hydroxyl, -OH) group at the 2-position of the propane (B168953) backbone introduces an additional functional site with several potential roles in coordination. While the pyridyl nitrogens are the primary binding sites, the hydroxyl group can significantly influence the final structure of the metal complex through various interactions:

Non-coordination: In many instances, the hydroxyl group may not directly coordinate to the metal center. However, its presence can still impact the supramolecular assembly through the formation of intra- or intermolecular hydrogen bonds. These hydrogen bonds can link adjacent polymer chains, stabilize the crystal packing, or direct the assembly toward a specific architecture.

Direct Coordination: The oxygen atom of the hydroxyl group can act as a donor atom, coordinating directly to a metal center. This can lead to the formation of a chelate ring if the ligand coordinates to a single metal ion through one pyridyl nitrogen and the hydroxyl oxygen.

Bridging Coordination (Alkoxide Bridge): The hydroxyl group can be deprotonated to form an alkoxide. This negatively charged oxygen atom is a stronger Lewis base and can bridge two or more metal centers. This bridging mode can lead to the formation of polynuclear clusters as secondary building units (SBUs) within the larger framework. The use of pyridyl alcohols in forming such polynuclear clusters is a known strategy in coordination chemistry.

The specific role of the hydroxyl group often depends on the reaction conditions, such as pH, temperature, and the nature of the metal ion and counter-anions used.

Investigation of Stoichiometry and Stability of Metal Complexes

The stoichiometry of complexes formed with this compound is variable and depends on the coordination number and geometry of the metal ion, as well as the participation of other ligands or solvent molecules. In the construction of coordination polymers, typical metal-to-ligand ratios of 1:1, 1:2, or 2:2 are common, reflecting the ligand's role as a bridging unit.

The stability of the resulting metal complexes is influenced by several factors. The formation of polymeric networks often imparts significant thermodynamic stability, as evidenced by thermal analysis techniques like thermogravimetric analysis (TGA). The stability is also dependent on the strength of the metal-nitrogen bonds. The preorganization of the ligand, although more flexible than rigid analogues like phenanthroline, contributes to the stability of the resulting complexes.

Table 1: Typical Stoichiometries in Coordination Polymers with Bridging Dipyridyl Ligands
Metal IonBridging LigandMetal:Ligand RatioResulting StructureReference
Cu(II)1,3-bis(4-pyridyl)propane1:12D → 3D Interpenetrated Network
Zn(II)1,3-bis(4-pyridyl)propane1:12D → 3D Interpenetrated Network
Cd(II)1,3-bis(4-pyridyl)propane1:13D Non-interpenetrating Framework
Zn(II)2,5-dis

Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Pore Engineering and Control over Internal Chemical Environments

Following a comprehensive review of available scientific literature, specific research detailing the use of this compound in the engineering of pore sizes or the control over internal chemical environments within coordination polymers or supramolecular assemblies could not be identified. While the molecular structure of this compound, featuring two pyridyl groups capable of coordinating to metal centers, suggests its potential as a ligand in the construction of porous materials, dedicated studies on pore engineering with this specific compound are not present in the surveyed literature. The general field of metal-organic frameworks (MOFs) extensively covers pore engineering; however, these studies utilize a variety of other organic linkers. nih.govrsc.orgmdpi.comuoa.gr

Host-Guest Chemistry and Molecular Recognition Phenomena

Detailed investigations into the host-guest chemistry and molecular recognition capabilities of frameworks constructed from this compound are not available in the current body of scientific publications. The principles of host-guest chemistry involve the encapsulation of smaller guest molecules within the cavities of a larger host molecule or framework, a phenomenon widely studied in various supramolecular systems. northwestern.edu However, specific examples or data related to this phenomenon using the title compound are absent from the reviewed literature.

Encapsulation of Guest Molecules within Crystalline Sponges

There is no available research demonstrating the use of this compound as a building block for crystalline sponges or documenting the encapsulation of guest molecules within such frameworks. The crystalline sponge method is a powerful technique for determining the structure of small molecules, but existing research focuses on frameworks built from other ligands.

Mechanisms of Host-Guest Interactions and Binding Thermodynamics

Due to the absence of studies on host-guest chemistry involving this compound, there is no information on the specific mechanisms of interaction (e.g., hydrogen bonding, π-π stacking) or the thermodynamic parameters (enthalpy and entropy of binding) for guest encapsulation in frameworks derived from this compound. General principles of binding thermodynamics are well-established in supramolecular chemistry, but their application to this specific system has not been reported.

Influence of Host Framework Adaptability on Guest Uptake and Orientation

No studies were found that describe the construction of adaptable or flexible frameworks using this compound. Consequently, there is no information regarding how the adaptability of such a hypothetical framework might influence the uptake, orientation, or selectivity of guest molecules. While the adaptability of host frameworks is a known factor in guest uptake in some MOFs and supramolecular cages, this has not been explored for systems involving the title compound.

Chirality, Stereoselective Processes, and Enantiomeric Recognition

Intrinsic Chirality and Prochirality of 2-Phenyl-1,3-di(4-pyridyl)-2-propanol

This compound is an achiral molecule. The central tertiary carbon atom is bonded to a phenyl group, a hydroxyl group, and two identical 4-pyridylmethyl groups. Due to the presence of a plane of symmetry that bisects the phenyl and hydroxyl groups and reflects one pyridylmethyl group onto the other, the molecule as a whole is not chiral.

However, this molecule possesses a prochiral center at the tertiary carbon. A prochiral molecule is one that can be converted from achiral to chiral in a single chemical step. acs.orgucl.ac.uk If one of the two 4-pyridylmethyl groups is chemically modified, the central carbon becomes a stereocenter. For instance, the selective N-oxidation of one of the pyridyl groups would lead to the formation of a chiral molecule.

The two 4-pyridylmethyl groups are enantiotopic. This means that they are chemically equivalent in an achiral environment but can be distinguished by a chiral reagent, such as an enzyme. nih.govnih.gov The concept of prochirality is crucial in understanding the stereoselective transformations that this molecule can undergo.

Stereoselective Chemical and Biotransformation Pathways

The prochiral nature of this compound makes it a suitable substrate for stereoselective reactions, where one of the two enantiotopic pyridyl groups is selectively modified.

While specific studies on the stereoselective N-oxidation of this compound are not extensively documented, the principle of desymmetrization of bis(pyridine) substrates through catalytic, enantioselective N-oxidation is well-established. nih.govacs.org This process involves the use of a chiral catalyst that selectively oxidizes one of the two pyridine (B92270) rings, leading to a chiral product.

In such reactions, a chiral catalyst, often a peptide-based one, forms a transient complex with the substrate. chemrxiv.org This complex creates a chiral environment around the prochiral center, directing the oxidizing agent to one of the two enantiotopic pyridyl groups. The result is the formation of a single enantiomer of the corresponding pyridine N-oxide. The hydroxyl group on the prochiral center of this compound could play a significant role in directing the catalyst through hydrogen bonding, thereby influencing the enantioselectivity of the N-oxidation. nih.gov

Table 1: Key Aspects of Catalytic Enantioselective N-Oxidation of Bis(pyridine) Substrates

Feature Description Reference
Principle Desymmetrization of a prochiral bis(pyridine) molecule to a chiral mono-N-oxide. nih.govacs.org
Catalysts Often employ aspartic acid-containing peptides. chemrxiv.org
Mechanism The catalyst creates a chiral pocket, leading to selective oxidation of one enantiotopic pyridyl group. nih.gov

| Directing Groups | Groups capable of hydrogen bonding, like the hydroxyl in the target molecule, can enhance stereoselectivity. | nih.gov |

Biocatalysis offers a powerful tool for achieving high stereoselectivity. While direct enzymatic studies on this compound are limited, research on analogous structures, such as phenylpropanolamines and other phenyl-substituted propanols, demonstrates the potential for enzymatic transformations.

Enzymes, particularly alcohol dehydrogenases (ADHs) and transaminases, are known to exhibit high regio- and stereoselectivity. d-nb.inforsc.org For instance, the enantioselective production of (S)-2-phenyl-1-propanol has been achieved using horse liver alcohol dehydrogenase (HLADH). researchgate.netuni-pannon.hu These enzymes can distinguish between prochiral centers or enantiotopic groups, leading to the formation of highly enantiomerically enriched products.

In the context of this compound, an enzyme could selectively recognize and modify one of the two 4-pyridylmethyl groups, or potentially the hydroxyl group, with high stereocontrol. The bulky phenyl and pyridyl substituents would likely play a crucial role in the substrate's orientation within the enzyme's active site.

Table 2: Examples of Enzymatic Stereoselectivity in Phenylpropanol Analogues

Substrate/Analogue Enzyme(s) Product Key Finding Reference
Phenylpropanolamines Alcohol Dehydrogenase (ADH), ω-Transaminase (ωTA) All four stereoisomers of phenylpropanolamine A one-pot cascade synthesis achieved high optical purities (er and dr up to >99.5%). d-nb.info
2-Phenylpropionaldehyde Horse Liver Alcohol Dehydrogenase (HLADH) (S)-2-phenyl-1-propanol The isolated enzyme exhibited outstanding enantioselectivity. researchgate.netuni-pannon.hu

Enantioselective Molecular Recognition and Separation Strategies

The unique three-dimensional structure of this compound, with its potential for hydrogen bonding and π-π interactions, makes it a valuable component in systems designed for chiral recognition and separation.

The "crystalline sponge" method is a powerful technique for determining the absolute configuration of molecules that are difficult to crystallize on their own. nih.gov This method utilizes a porous crystalline framework, often a metal-organic framework (MOF), that can absorb guest molecules into its pores. nih.govresearchgate.net The guest molecules become ordered within the chiral environment of the sponge, allowing their structure, including absolute stereochemistry, to be determined by X-ray crystallography. nih.gov

Given that the crystalline sponge framework often contains pyridyl-based ligands, such as tris(4-pyridyl)-1,3,5-triazine, there is a high potential for favorable host-guest interactions with this compound. acs.orgucl.ac.uk The pyridyl groups of the guest molecule can engage in π-π stacking and CH-π interactions with the host framework, leading to a well-ordered arrangement. acs.org The hydroxyl group can further stabilize this arrangement through hydrogen bonding. If a chiral derivative of this compound were to be synthesized, its absolute configuration could be determined using this method.

Supramolecular host-guest chemistry provides a versatile platform for chiral discrimination. Chiral host molecules can selectively bind one enantiomer of a chiral guest over the other, leading to a measurable difference in properties such as binding affinity or spectroscopic signal.

While specific host-guest systems with this compound as the guest are not extensively reported, its structural features are well-suited for such applications. The pyridyl groups can act as hydrogen bond acceptors or participate in metal coordination, while the phenyl group can engage in hydrophobic and π-π interactions within the cavity of a host molecule.

In the context of chiral discrimination, if a racemic mixture of a chiral derivative of this compound were introduced to a chiral supramolecular host, the two enantiomers would form diastereomeric complexes with different stabilities. This difference in stability can be exploited for chiral separation or for the determination of enantiomeric excess. chemrxiv.org For example, porphyrin-based supramolecular systems have been shown to exhibit chiral recognition of guests containing pyridyl groups. mdpi.com

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Phenylpropanolamine
(S)-2-phenyl-1-propanol
tris(4-pyridyl)-1,3,5-triazine
nor(pseudo)ephedrine
1-Phenylpropane-1,2-diol

Therefore, it is not possible to provide an article on the "Chromatographic and Other Separation Methodologies Utilizing Chiral Receptors" specifically focusing on "this compound" as the subject. The scientific community has not published findings in this particular area of application for this compound.

While the synthesis of this compound has been described, its utility appears to lie in other areas of chemical research, and not in the field of chiral separations.

Based on a thorough review of the available scientific literature, it is not possible to generate the requested article focusing solely on the advanced functional applications of “this compound.” The synthesis of this compound was reported in 1966, but subsequent research detailing its specific use in the advanced applications outlined—namely modern catalysis, chemosensing, and materials science—is not present in the accessible literature.

While there is extensive research on the broader class of pyridyl alcohols and related pyridine-containing compounds in these fields, the instructions to strictly adhere to "this compound" and not introduce information outside this explicit scope cannot be met. The available data discusses analogues and general principles rather than specific research findings for this particular compound. Therefore, constructing a scientifically accurate and detailed article as per the provided outline is not feasible at this time.

Advanced Functional Applications and Emerging Research Directions

Contribution to Materials Science for Advanced Technologies

Building Blocks for Dendrimeric and Polymeric Architectures

The presence of two reactive pyridyl groups allows 2-Phenyl-1,3-di(4-pyridyl)-2-propanol to function as a difunctional monomer or a core molecule in the synthesis of larger, more complex structures such as dendrimers and polymers.

Dendrimers are highly branched, well-defined macromolecules that have garnered significant interest due to their unique properties and potential applications in various fields, including catalysis, drug delivery, and materials science. The synthesis of dendrimers can be broadly categorized into divergent and convergent approaches. In a divergent synthesis, the dendrimer is grown outwards from a central core, while in a convergent approach, dendritic wedges (dendrons) are first synthesized and then attached to a central core. The di-pyridyl functionality of this compound makes it a suitable candidate for use as a core molecule in divergent dendrimer synthesis.

Poly(phenylene-pyridyl) dendrimers, for instance, have been synthesized using a divergent route involving a cascade of Diels-Alder cycloadditions. While specific studies detailing the use of this compound as the core in these structures are not yet prevalent in the literature, its structural analogy to other dipyridyl compounds suggests its potential utility in this area. The rigid polyphenylene structure of these dendrimers, combined with the presence of pyridine (B92270) units, makes them effective templates for the formation and stabilization of metal nanoparticles.

In the realm of polymer chemistry, the difunctional nature of this compound allows for its incorporation into polymeric chains through coordination chemistry or other polymerization techniques. Pyridine-containing polymers are of significant interest due to their diverse applications, including as catalysts, in self-assembly processes, and for their electronic properties. The nitrogen atom in the pyridine ring can coordinate with metal ions, leading to the formation of coordination polymers with varied structural motifs and functionalities.

Investigations into Optoelectronic and Electrochromic Properties of Derived Materials

The incorporation of pyridyl units into conjugated polymers is a well-established strategy for tuning their optoelectronic and electrochromic properties. Pyridine is an electron-deficient heterocycle, and its integration into a polymer backbone can influence the material's electron affinity, band gap, and charge transport characteristics.

Optoelectronic Properties: Materials with tailored optoelectronic properties are crucial for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The introduction of pyridine units can modify the emission and absorption spectra of conjugated polymers. For example, copolymers of 3,4-ethylenedioxythiophene (EDOT) and pyridine alternated with fluorene or phenylene units have been synthesized and their optical properties investigated. These materials exhibit tunable fluorescence and may be suitable for use in PLEDs and solar cells. While direct studies on materials derived specifically from this compound are limited, the principles established for other pyridyl-containing polymers suggest that its incorporation could lead to novel materials with interesting photophysical behaviors.

Electrochromic Properties: Electrochromic materials exhibit a reversible change in color upon the application of an electrical potential. This property is utilized in smart windows, displays, and sensors. Conjugated polymers are a prominent class of electrochromic materials due to their high contrast, fast switching speeds, and color tunability. The color changes in these polymers are associated with the formation of charge carriers (polarons and bipolarons) upon oxidation or reduction.

Polymers containing pyridine units have been shown to exhibit interesting electrochromic behavior. For example, copolymers of 2,6-di(9H-carbazol-9-yl)pyridine and 3,6-di(2-thienyl)carbazole units have been investigated for their potential in electrochromic devices. These materials display multiple color states depending on the applied potential. The electron-withdrawing nature of the pyridine ring can facilitate the n-doping process in some polymers, leading to a wider range of accessible colors. The specific substitution pattern and the central phenyl group in this compound could offer unique steric and electronic effects that would influence the electrochromic properties of polymers derived from it. Further research is needed to synthesize and characterize such polymers to fully understand their potential in this field.

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions and Research Progress

The foundational academic contribution concerning 2-Phenyl-1,3-di(4-pyridyl)-2-propanol is its initial synthesis, first detailed in a 1966 publication in The Journal of Organic Chemistry. acs.org This seminal work laid the groundwork for the availability of the compound for further studies. However, a comprehensive survey of subsequent literature indicates that dedicated research focusing on this specific molecule has been sparse.

The primary area of latent potential for this compound lies in its structural attributes as a dipyridyl ligand. Such ligands, featuring two pyridine (B92270) rings, are fundamental building blocks in supramolecular chemistry and the construction of coordination polymers and metal-organic frameworks (MOFs). tandfonline.comnih.gov The presence of a central phenyl group and a propanol (B110389) backbone in this compound introduces specific steric and electronic characteristics. The hydroxyl group, in particular, offers an additional coordination site or a point for hydrogen bonding, which can influence the final architecture and properties of the resulting materials.

While direct research on this compound's coordination chemistry is limited, the broader field of dipyridyl ligands provides a context for its potential. Studies on analogous ligands, such as those based on dipyridylbenzene and other dipyridyl derivatives, have demonstrated their utility in creating complexes with interesting photophysical and catalytic properties. rsc.orgnih.gov For instance, the geometry and flexibility of the ligand backbone are critical in determining the structure and porosity of the resulting MOFs. nih.gov The asymmetric and "kinked" nature of some dipyridyl ligands has been shown to lead to the formation of predictable M2L2 cyclic motifs. tandfonline.com

Identification of Unexplored Research Avenues and Methodological Challenges

The limited body of research on this compound presents a clear opportunity for significant new discoveries. Key unexplored avenues include:

Systematic Coordination Chemistry: A thorough investigation into the coordination behavior of this compound with a variety of metal ions is a critical next step. This would involve the synthesis and characterization of new coordination polymers and MOFs. The influence of the central phenyl group and the hydroxyl functionality on the resulting topologies and properties remains to be elucidated.

Crystal Engineering and Structural Analysis: Detailed single-crystal X-ray diffraction studies of metal complexes derived from this ligand are necessary to understand the intricate supramolecular architectures. nih.gov Such studies would reveal how the ligand's specific geometry, including the potential for hydrogen bonding from the hydroxyl group, directs the self-assembly process.

Photophysical and Photochemical Properties: The photoluminescent properties of metal complexes are highly dependent on the nature of the ligands. researchgate.netnih.gov Research into the absorption, emission, and potential "light-switch" effects of complexes containing this compound could uncover applications in sensing, bio-imaging, or photocatalysis. nih.gov

Catalytic Applications: Palladium and platinum complexes of pyridyl-containing ligands have been investigated for their catalytic activity in various organic reactions. nih.gov Exploring the catalytic potential of metal complexes of this compound in reactions such as cross-coupling or oxidation could open up new applications.

A significant methodological challenge lies in the synthesis and purification of the ligand itself and its subsequent metal complexes. The original 1966 synthesis provides a starting point, but optimization for higher yields and purity may be required for its widespread use. acs.org Furthermore, the crystallization of high-quality single crystals suitable for X-ray diffraction can often be a bottleneck in the characterization of new coordination compounds.

Outlook for Next-Generation Chemical Systems and Functional Materials Utilizing this compound

The unique structural features of this compound position it as a promising candidate for the design of next-generation chemical systems and functional materials. The insights gained from the study of related dipyridyl ligands suggest several exciting future directions:

Stimuli-Responsive Materials: The presence of the hydroxyl group and the flexible propanol backbone could be exploited to create "smart" materials that respond to external stimuli such as pH, temperature, or the presence of specific analytes. The hydroxyl group, for instance, could be functionalized to introduce further responsiveness.

Porous Materials for Gas Storage and Separation: By carefully selecting the metal nodes and reaction conditions, it may be possible to construct MOFs with specific pore sizes and chemical environments suitable for the selective adsorption and separation of gases like CO2 or hydrocarbons. nih.govresearchgate.net

Luminescent Sensors: The development of metal complexes with tunable luminescent properties could lead to the creation of highly sensitive and selective sensors for metal ions, anions, or small organic molecules. nih.govnih.gov The interaction of the analyte with the coordination sphere of the metal or the ligand itself could trigger a measurable change in the emission signal.

Heterogeneous Catalysis: Immobilizing catalytic metal centers within a robust MOF structure built from this compound could lead to the development of highly active and recyclable heterogeneous catalysts. The porous nature of the framework could also impart size and shape selectivity to the catalytic reactions. rsc.org

Q & A

Q. What are the common synthetic routes for 2-Phenyl-1,3-di(4-pyridyl)-2-propanol, and what reaction conditions are critical for optimizing yield?

A multi-step synthesis involving aldol condensation or reduction reactions is typically employed. For example, a reduction pathway using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can convert ketone intermediates (e.g., 2-Phenyl-1,3-di(4-pyridyl)-2-propanone) to the target diol. Critical parameters include temperature control (e.g., maintaining 0–5°C during reduction to prevent side reactions) and solvent selection (e.g., anhydrous THF or ethanol). Post-reduction purification via column chromatography with silica gel and methanol/ethyl acetate gradients ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • ¹H/¹³C NMR : Essential for confirming the positions of pyridyl and phenyl substituents. For instance, aromatic protons in the pyridine rings appear as distinct doublets (δ 7.2–8.5 ppm), while the central propanol group shows characteristic splitting patterns.
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and isotopic distribution.
  • FT-IR : Identifies hydroxyl (O–H stretch, ~3300 cm⁻¹) and aromatic C–H stretches (~3050 cm⁻¹).
    Cross-referencing these with elemental analysis ensures structural integrity .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

While specific hazard data for this compound is limited, analogous diols suggest:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • First Aid : In case of skin contact, wash with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention.
    Always consult Safety Data Sheets (SDS) of structurally similar compounds for emergency protocols .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity and stability of this compound under varying experimental conditions?

  • DFT (Density Functional Theory) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to assess susceptibility to oxidation or nucleophilic attack.
  • Molecular Dynamics (MD) Simulations : Models solvation effects and thermal stability in solvents like DMSO or water.
  • Docking Studies : Evaluates potential interactions with biological targets (e.g., enzymes or receptors) by analyzing hydrogen bonding and steric compatibility .

Q. What strategies resolve discrepancies in crystallographic data versus spectroscopic analyses for this compound?

  • Single-Crystal X-ray Diffraction (SCXRD) : Provides definitive 3D structural data. If crystallography is challenging (e.g., poor crystal growth), compare SCXRD data of analogous compounds (e.g., 3-[4-(dimethylamino)phenyl]-1-(2-pyrrolyl)prop-2-en-1-one) to infer bond angles and torsion parameters .
  • Solid-State NMR : Resolves ambiguities in dynamic molecular behavior observed in solution-phase NMR.

Q. How does the steric hindrance of pyridyl groups influence the compound’s catalytic or coordination chemistry?

The 4-pyridyl substituents create steric bulk around the propanol core, which can:

  • Limit Metal Coordination : Preferentially bind to transition metals (e.g., Ru or Pd) via nitrogen lone pairs, forming stable complexes for catalysis.
  • Modify Reactivity : Steric shielding may reduce unwanted side reactions (e.g., oxidation of the alcohol group) in acidic or oxidative environments. Experimental validation via cyclic voltammetry or UV-Vis titration is recommended .

Q. What methodologies are effective in analyzing the compound’s potential as a precursor for pharmaceutical intermediates?

  • Retrosynthetic Analysis : Deconstruct the molecule into simpler building blocks (e.g., 4-pyridyl Grignard reagents and benzaldehyde derivatives).
  • Biological Screening : Test in vitro against disease-relevant targets (e.g., kinase enzymes) using fluorescence polarization assays.
  • Metabolic Stability Studies : Use liver microsomes to assess susceptibility to cytochrome P450-mediated degradation .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported for this compound in polar vs. non-polar solvents?

  • Reproducibility Tests : Repeat solubility measurements in controlled conditions (e.g., 25°C, inert atmosphere).
  • Hansen Solubility Parameters (HSP) : Quantify dispersion, polarity, and hydrogen-bonding contributions to rationalize discrepancies.
  • Purity Verification : Impurities (e.g., residual solvents) can skew results; use HPLC with UV detection (λ = 254 nm) to confirm purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.